![molecular formula C16H20N4O3 B6451207 tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate CAS No. 2384033-46-7](/img/structure/B6451207.png)

tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

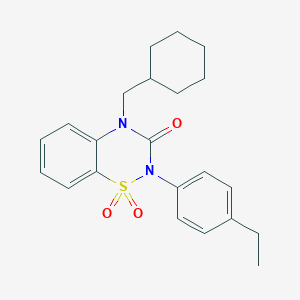

The compound “tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes a tert-butyl group, a pyrrolidine ring, a carboxylate ester group, a pyridine ring, and an oxadiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolidine ring could be formed via a cyclization reaction, the oxadiazole ring might be formed through a condensation reaction, and the tert-butyl group could be introduced via an esterification reaction with tert-butanol .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyridine rings are both five-membered, but the pyridine ring is aromatic (it has a ring of delocalized electrons), while the pyrrolidine ring is not. The oxadiazole ring is a heterocycle containing three nitrogen atoms and two oxygen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the ester group could undergo hydrolysis in the presence of a strong acid or base, and the pyridine ring might be able to participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents, while the multiple ring structures might increase its melting point and boiling point compared to simpler compounds .科学研究应用

Chemoselective Tert-Butoxycarbonylation Reagent

The use of tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . This reagent allows for the selective introduction of a tert-butoxycarbonyl (Boc) protecting group, which is valuable in organic synthesis.

Biological Activity Modulation

In vitro studies have suggested that this compound can act as both a β-secretase inhibitor and an acetylcholinesterase inhibitor. By preventing amyloid beta peptide (Aβ) aggregation and fibril formation, it holds promise in Alzheimer’s disease research . Its unique structure may contribute to its dual activity.

Nitrogen Heterocycle Scaffold

The pyrrolidine ring in this compound is a versatile scaffold widely used by medicinal chemists. Its nitrogen heterocyclic nature makes it suitable for designing novel compounds for various therapeutic applications . Researchers explore modifications around this core to enhance drug-like properties.

Boronic Acid Derivatives

The presence of boron atoms in the structure opens avenues for boronic acid chemistry. Researchers have synthesized related boronic acid derivatives, such as 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester and 2-aminopyridine-5-boronic acid pinacol ester . These compounds find applications in Suzuki-Miyaura cross-coupling reactions and other organic transformations.

作用机制

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . The compound may induce conformational changes in the target proteins, altering their activity and triggering downstream effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with multiple pathways to exert these effects.

Pharmacokinetics

Similar compounds have been found to have significantly reduced intrinsic clearance, leading to improved unbound drug exposures

Result of Action

Based on the wide range of biological activities associated with indole derivatives, it’s likely that the compound has diverse effects at the molecular and cellular level .

安全和危害

未来方向

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s being used for some other purpose, the research directions would be different .

属性

IUPAC Name |

tert-butyl 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-9-7-11(10-20)14-18-13(19-23-14)12-6-4-5-8-17-12/h4-6,8,11H,7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABVYFJKVWTMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=NO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451139.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B6451147.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6451169.png)

![6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6451171.png)

![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine](/img/structure/B6451175.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6451179.png)

![6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6451184.png)

![2-ethoxy-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B6451185.png)

![3-chloro-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451200.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6451215.png)

![N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451229.png)

![3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B6451233.png)

![N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451244.png)